rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Overview
Description
rac-(1R,5S)-6-Azabicyclo[321]octan-7-one is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
The synthesis of rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable amine with a cyclic ketone in the presence of a catalyst. Industrial production methods may involve optimizing these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic compounds, such as:
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: This compound features an oxygen atom in place of a carbon atom within the ring, leading to different reactivity and applications.
rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one: . The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct reactivity and binding characteristics.
Properties
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.1]octan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-2-1-3-6(4-5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPSZFYMOKYSJ-RITPCOANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275334 | |
Record name | 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820570-86-2 | |
Record name | 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820570-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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